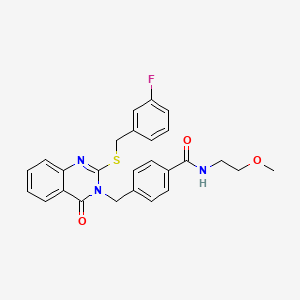

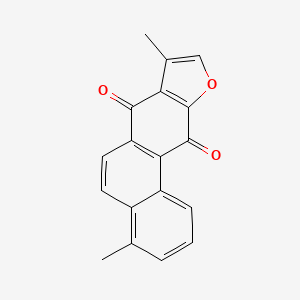

7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps, each introducing a different part of the molecule. The 1,2,4-oxadiazole ring could be formed via cyclization of a suitable precursor . The quinazoline-2,4-dione moiety could be synthesized through condensation reactions . The 3,4-dimethoxyphenyl group could be introduced through a Friedel-Crafts alkylation .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple aromatic rings would likely result in a planar or near-planar structure. The electron-donating methoxy groups and the electron-withdrawing dione group could create interesting electronic effects within the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in it. The oxadiazole ring is known to participate in various chemical reactions . The quinazoline-2,4-dione moiety could undergo reactions at the carbonyl groups . The methoxy groups could be demethylated under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings and polar functional groups could affect its solubility, melting point, boiling point, and other properties .科学的研究の応用

Synthesis Methods

- Synthesis of Novel Quinazoline Derivatives : This paper by Chioua et al. (2002) discusses the synthesis of quinazoline derivatives, including methods that could be applicable to the compound .

Catalytic Synthesis

Cesium Carbonate Catalyzed Synthesis

: Patil et al. (2008) developed a protocol for synthesizing quinazoline derivatives using cesium carbonate, which might be relevant for the compound's synthesis.

Solvent-Free Synthesis Using Carbon Dioxide

: Mizuno et al. (2007) describe a sustainable, solvent-free synthesis method using carbon dioxide, potentially applicable to this compound.

Photochemical Synthesis

- Photochemical Synthesis : Gakis et al. (1976) explore the photochemical synthesis of related compounds, offering insights into alternative synthesis methods.

Antimicrobial Properties

- Antimicrobial Evaluation of Tetrahydroquinazoline Derivatives : Bhatt et al. (2015) investigate the antimicrobial properties of quinazoline derivatives, suggesting potential biomedical applications.

Inhibitory Activities

Inhibitors of lck Kinase

: Research by Snow et al. (2002) on quinazoline derivatives as inhibitors of lck kinase indicates potential applications in targeting specific enzymes.

Inhibitors of VEGFR2

: Qiao et al. (2015) synthesized quinazoline derivatives with oxadiazole scaffold, demonstrating inhibition of VEGFR2, suggesting potential in cancer treatment.

Herbicidal Activity

- HPPD Inhibitors for Weed Control : He et al. (2020) report on quinazoline derivatives as HPPD inhibitors, indicating their potential as herbicides.

Antitumor Activity

- Antitumor Activity of Quinazolinone Analogues : Al-Suwaidan et al. (2016) explore the antitumor potential of 3-benzyl-4(3H)quinazolinone analogues, highlighting the potential of quinazoline derivatives in cancer treatment.

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled together to form the final product. The first intermediate is 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid, which is then converted to the second intermediate, 7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione.", "Starting Materials": [ "3,4-dimethoxybenzaldehyde", "hydrazine hydrate", "acetic anhydride", "sodium acetate", "ethyl acetoacetate", "2-nitrobenzaldehyde", "aniline", "sulfuric acid", "sodium nitrite", "sodium hydroxide", "ethyl chloroformate", "3-aminophenethylamine", "phthalic anhydride", "triethylamine", "acetic acid", "sodium carbonate", "palladium on carbon", "hydrogen gas" ], "Reaction": [ "Synthesis of 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid:", "- React 3,4-dimethoxybenzaldehyde with hydrazine hydrate in acetic anhydride and sodium acetate to form 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid hydrazide", "- Cyclize the hydrazide with sulfuric acid to form 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid", "Synthesis of 7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione:", "- React 2-nitrobenzaldehyde with aniline in sulfuric acid to form 2-nitroaniline", "- Reduce 2-nitroaniline with sodium dithionite to form 2,3-diaminotoluene", "- React 2,3-diaminotoluene with ethyl chloroformate to form 2,3-dichlorotoluene", "- React 2,3-dichlorotoluene with 3-aminophenethylamine in the presence of triethylamine to form 7-(3-aminophenethyl)-3-chloro-2,4-dihydroquinazoline", "- React 7-(3-aminophenethyl)-3-chloro-2,4-dihydroquinazoline with phthalic anhydride in acetic acid to form 7-(3-(phthalimido)phenethyl)-3-chloro-2,4-dihydroquinazoline", "- Hydrolyze 7-(3-(phthalimido)phenethyl)-3-chloro-2,4-dihydroquinazoline with sodium hydroxide to form 7-(3-aminophenethyl)-3-hydroxy-2,4-dihydroquinazoline", "- React 7-(3-aminophenethyl)-3-hydroxy-2,4-dihydroquinazoline with 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid in the presence of triethylamine and palladium on carbon catalyst under hydrogen gas to form 7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione" ] } | |

CAS番号 |

1207032-58-3 |

分子式 |

C26H22N4O5 |

分子量 |

470.485 |

IUPAC名 |

7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C26H22N4O5/c1-33-21-11-9-17(15-22(21)34-2)23-28-24(35-29-23)18-8-10-19-20(14-18)27-26(32)30(25(19)31)13-12-16-6-4-3-5-7-16/h3-11,14-15H,12-13H2,1-2H3,(H,27,32) |

InChIキー |

RYAMSJRDHSHHPH-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC5=CC=CC=C5)OC |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorobenzyl)-N'-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]ethanediamide](/img/structure/B2780807.png)

![2-N-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazole-2,5-diamine](/img/structure/B2780813.png)

![2-[[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2780814.png)

![N-(1,3-benzodioxol-5-ylmethyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2780815.png)

![2-((7-acetyl-4-oxo-3-(o-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2780817.png)

![(2E,4E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-(2-nitrophenyl)penta-2,4-dienenitrile](/img/structure/B2780818.png)

![2-{1-[(4-Fluorophenyl)methyl]benzimidazol-2-yl}propan-2-ol](/img/structure/B2780819.png)